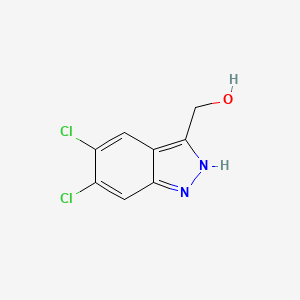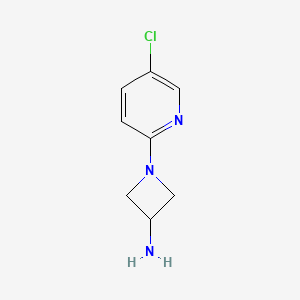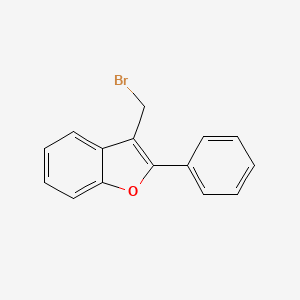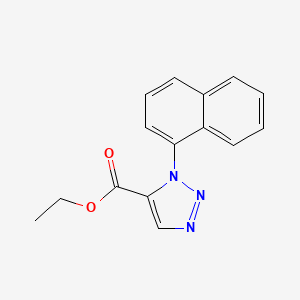![molecular formula C8H7F3N2 B13653262 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the pyrrolo[2,3-b]pyridine scaffold. This can be done using reagents such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines .
Another method involves the construction of the pyridine ring from a trifluoromethyl-containing building block.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include:
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine derivatives
- Trifluoromethyl-substituted furo[2,3-b]pyridine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine scaffold. This combination imparts distinct electronic and steric properties, making it particularly valuable in the design of new molecules with enhanced reactivity and specificity .
Properties
Molecular Formula |
C8H7F3N2 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-2-1-5-3-4-12-7(5)13-6/h1-2H,3-4H2,(H,12,13) |
InChI Key |
GSVMRFFMTONYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)


![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)






